Homatropine

ophthalmology mydriasis cycloplegia

Select Homatropine (CAS 16175-57-8) for its unique, research-critical 12-hour duration of action, a clinically validated intermediate between atropine's prolonged and tropicamide's short-lived mydriasis. This profile enables full-day experimental protocols without overnight carryover. Available in differentiated salt forms—the hydrobromide for ophthalmic studies and the methylbromide for peripheral/CNS-sparing applications like ganglionic transmission research. Ensure you order the correct salt and purity for your specific assay. Verify regional compliance before purchasing.

Molecular Formula C16H21NO3
Molecular Weight 275.34 g/mol
CAS No. 16175-57-8
Cat. No. B10762579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHomatropine
CAS16175-57-8
Molecular FormulaC16H21NO3
Molecular Weight275.34 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O
InChIInChI=1S/C16H21NO3/c1-17-12-7-8-13(17)10-14(9-12)20-16(19)15(18)11-5-3-2-4-6-11/h2-6,12-15,18H,7-10H2,1H3/t12-,13+,14?,15?
InChIKeyZTVIKZXZYLEVOL-DGKWVBSXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble as hydrobromide

Structure & Identifiers


Interactive Chemical Structure Model





Homatropine (CAS 16175-57-8): Muscarinic Antagonist for Ophthalmic and Research Procurement


Homatropine (CAS 16175-57-8) is a semisynthetic tertiary amine antimuscarinic alkaloid, produced by esterification of tropine with mandelic acid [1]. As a competitive antagonist at muscarinic acetylcholine receptors (M1-M5 subtypes), it induces mydriasis (pupil dilation) and cycloplegia (paralysis of ciliary muscle accommodation) [2]. The compound is available primarily as homatropine hydrobromide (CAS 51-56-9) for ophthalmic solutions and as homatropine methylbromide (CAS 80-49-9), a quaternary ammonium derivative with distinct pharmacokinetic and pharmacodynamic properties [1].

Why Homatropine Cannot Be Interchanged with Atropine, Cyclopentolate, or Tropicamide: Differential Duration and Potency


Muscarinic antagonists used for mydriasis and cycloplegia exhibit substantial variation in onset time, maximum effect timing, and duration of action that directly impacts clinical workflow and experimental design. Atropine produces prolonged mydriasis lasting 24 hours to several days, while tropicamide offers only 4-6 hours of dilation [1]. Homatropine occupies an intermediate position with approximately 12 hours of action, providing a clinically useful window that is both sufficient for extended examination or therapeutic intervention and short enough to avoid prolonged visual impairment [1]. Additionally, the choice between homatropine hydrobromide and homatropine methylbromide introduces critical differences in solubility, systemic absorption, and off-target ganglionic activity that preclude simple interchangeability [2].

Homatropine Quantitative Differentiation: Comparator-Based Evidence for Procurement Decisions


Mydriasis Duration: Homatropine (12 h) vs. Atropine (24 h) vs. Tropicamide (6 h)

In a direct head-to-head comparison in Angora goats, 2% homatropine produced vertical pupil dilation duration of 12 hours, compared with 24 hours for 1% atropine and 6 hours for 1% tropicamide [1]. Time to reach 5 mm pupil diameter difference was 0.75 hours for both homatropine and atropine, versus 0.5 hours for tropicamide and hyoscine [1]. Maximum vertical dilation occurred at 4 hours for homatropine, compared with 2 hours for atropine and 8 hours for cyclopentolate [1].

ophthalmology mydriasis cycloplegia pharmacodynamics

Mydriatic Potency Reduction: Homatropine Methylbromide 5× Less Mydriatic than Atropine (Subcutaneous Route)

In a comprehensive quantitative evaluation comparing homatropine methylbromide with atropine using quantal response in rats, homatropine methylbromide demonstrated substantially reduced mydriatic side-effect activity relative to atropine across multiple administration routes [1]. Following subcutaneous administration, mydriatic effects were five times smaller with homatropine methylbromide than with atropine; following oral administration, mydriatic activity was 130 times less than atropine [1].

pharmacology anticholinergic side-effect profiling therapeutic index

Ganglionic Activity: Homatropine Methylbromide 4× More Potent than Atropine at Superior Cervical Ganglion

Homatropine methylbromide exhibits a qualitatively distinct pharmacological profile from atropine at the ganglionic level. In anesthetized cats, homatropine methylbromide injected intravenously is approximately four times more potent than atropine in depressing transmission across the superior cervical ganglion [1]. Notably, when other criteria of ganglionic activity are used, atropine is ineffective at the dosage level used, whereas homatropine methylbromide demonstrates consistent ganglionic blockade including depression of preganglionic sympathetic stimulation response, blockade of carotid sinus reflex, and antagonism of nicotinic responses to acetylcholine [1].

neuropharmacology ganglionic blockade autonomic nervous system nicotinic receptor

Spasmolytic Activity: Homatropine Methylbromide 9× Less Spasmolytic than Atropine (In Vitro and In Vivo)

Comparative quantitative evaluation in the rat revealed that homatropine methylbromide is substantially less spasmolytic than atropine [1]. In vitro, homatropine methylbromide is nine times less spasmolytic than atropine [1]. In vivo following subcutaneous administration, it is also nine times less active as a spasmolytic [1]. Following oral administration, homatropine methylbromide appears to be 21 times less effective on intestinal transit than atropine, and antisialagogue activity is 23 times less (subcutaneous) to 26 times less (oral) [1].

smooth muscle spasmolytic gastrointestinal anticholinergic

Muscarinic Receptor Affinity: Homatropine pA₂ = 7.13 (Stomach) to 7.21 (Atrium) with M1 Ki = 14.87 nM

Homatropine demonstrates similar affinities for muscarinic receptors across different tissue types, with pA₂ values of 7.13 in stomach, 7.21 in atria mediating force responses, and 7.07 in atria mediating rate responses . At the molecular level, homatropine inhibits M1 muscarinic acetylcholine receptors (mAChR) with a Ki value of 14.87 nM . For homatropine methylbromide, inhibition of endothelial and smooth muscle muscarinic receptors in WKY-E and SHR-E models occurs with IC₅₀ values of 162.5 nM and 170.3 nM, respectively . Atropine, the reference muscarinic antagonist, exhibits -Log (K_D) values of 9.29 (M1), 9.00 (M2), and 9.28 (M3) in transfected murine fibroblasts [1].

receptor pharmacology muscarinic receptors binding affinity structure-activity relationship

Solubility and Formulation Properties: Homatropine Hydrobromide vs. Methylbromide Salt Forms

Homatropine hydrobromide (CAS 51-56-9) is freely soluble in water and sparingly soluble in ethanol (96%), with a melting point of approximately 215°C with decomposition [1]. USP specifications require 98.0-102.0% purity (calculated on dried basis), loss on drying ≤1.5%, residue on ignition ≤0.25%, and pH 5.7-7.0 in 1:50 aqueous solution [2]. British Pharmacopoeia 2025 specifies 99.0-101.0% content and pH 5.0-6.5 [1]. In contrast, homatropine methylbromide (CAS 80-49-9), a quaternary ammonium derivative, exhibits a lower melting point of 192°C and distinct solubility characteristics consistent with its permanently charged quaternary structure.

formulation science solubility salt selection quality control

Homatropine-Specific Research and Industrial Applications Based on Differential Evidence


Ophthalmic Diagnostic Examinations Requiring 12-Hour Mydriasis Window

For ophthalmic examinations that require sustained mydriasis and cycloplegia lasting a full working day but must resolve by the following morning, homatropine hydrobromide 2% ophthalmic solution provides the optimal 12-hour duration window [1]. This intermediate duration, established in comparative studies showing homatropine 12-hour action versus atropine 24-hour and tropicamide 6-hour action [1], enables complete fundus examination and refractive error measurement during clinic hours while allowing patients to resume normal visual function the next day. Dosing protocols of 1 drop of 2% solution with repeat at 10-minute intervals as needed provide clinically validated mydriasis [2].

Antitussive Formulation Development with Reduced Systemic Anticholinergic Side Effects

Homatropine methylbromide is specifically formulated in combination with hydrocodone bitartrate for antitussive applications, leveraging its 5-fold to 130-fold reduced mydriatic activity (subcutaneous to oral routes) and 9-fold to 21-fold reduced spasmolytic/gastrointestinal activity compared to atropine [1]. This differential side-effect profile allows effective cough suppression while minimizing unwanted ocular and gastrointestinal anticholinergic effects [1]. The quaternary ammonium structure of homatropine methylbromide additionally limits CNS penetration, further differentiating it from tertiary amine anticholinergics for peripheral-targeted applications [1].

Autonomic Ganglion Research Using Homatropine Methylbromide as a Specialized Pharmacological Tool

Homatropine methylbromide serves as a unique pharmacological tool for investigating autonomic ganglionic transmission, based on its demonstrated 4-fold greater potency than atropine in depressing superior cervical ganglion transmission [1]. Critically, atropine is ineffective at dosage levels where homatropine methylbromide produces consistent ganglionic blockade, including depression of preganglionic sympathetic stimulation and carotid sinus reflex blockade [1]. This qualitative differentiation enables experimental designs requiring combined muscarinic receptor antagonism with additional nicotinic/ganglionic modulation, applications for which atropine is unsuitable [1].

Pharmaceutical Quality Control Using USP/BP Reference Standards

Homatropine hydrobromide USP Reference Standard (98.0-102.0% purity, loss on drying ≤1.5%, residue on ignition ≤0.25%, pH 5.7-7.0) [1] and homatropine methylbromide USP Reference Standard provide compendial-grade materials for analytical method validation and quality control testing [2]. These standards support HPLC assay development, impurity profiling (related substances testing with specified limits), and dissolution testing for ophthalmic solution and oral solid dosage form manufacturing. The distinct physicochemical properties of the hydrobromide salt (MP ~215°C) versus methylbromide salt (MP 192°C) [3] provide additional identity confirmation parameters for raw material testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Homatropine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.